molecular formula C12H12N2O3S B12861410 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester

4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester

Cat. No.: B12861410
M. Wt: 264.30 g/mol
InChI Key: SSOJYHQDBSPUGO-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

Systematic IUPAC Name and Molecular Formula

The compound’s IUPAC name, methyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate , reflects its core structure: a thiazolidinone ring fused to a para-substituted benzoate ester. The molecular formula, C₁₂H₁₂N₂O₃S , corresponds to a molecular weight of 264.30 g/mol . The 2E configuration denotes the trans spatial arrangement of the imino group relative to the thiazolidinone’s carbonyl oxygen, a critical determinant of its electronic properties.

Table 1: Structural identifiers
Property Value
IUPAC Name methyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
Molecular Formula C₁₂H₁₂N₂O₃S
Molecular Weight 264.30 g/mol
SMILES COC(=O)C1=CC=C(C=C1)N=C2N(C)C(=O)SC2
InChIKey LIWFTXNJAMKKMR-UHFFFAOYSA-N

Crystallographic and Spectroscopic Characteristics

While X-ray diffraction data for this specific derivative remain unpublished, analogous thiazolidinones exhibit planar geometries with dihedral angles of 75–85° between the heterocyclic core and aromatic substituents. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl ester’s methoxy group (δ 3.8–3.9 ppm), thiazolidinone carbonyl (δ 168–172 ppm in ¹³C-NMR), and aromatic protons (δ 7.2–8.1 ppm).

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

InChI

InChI=1S/C12H12N2O3S/c1-14-10(15)7-18-12(14)13-9-5-3-8(4-6-9)11(16)17-2/h3-6H,7H2,1-2H3

InChI Key

SSOJYHQDBSPUGO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OC

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester typically follows these key steps:

  • Step 1: Preparation of Thiourea Intermediate
    Thiourea derivatives are synthesized by reacting appropriate amines with isothiocyanates or by other thiourea-forming reactions. For example, 1-alkyl-3-phenylthiourea derivatives can be prepared and isolated as intermediates.

  • Step 2: Cyclization to Thiazolidin-4-one Ring
    The thiourea intermediate is reacted with α-halo esters such as ethyl bromoacetate or methyl bromoacetate in the presence of a base (e.g., triethylamine) under reflux conditions in absolute ethanol. This reaction induces cyclization to form the thiazolidin-4-one ring system. The reaction is typically monitored by thin-layer chromatography (TLC) and proceeds at 80–100 °C for several hours (4–6 h). The product is isolated by extraction and purification, often yielding the thiazolidinone as a solid in good yield (around 80–90%).

  • Step 3: Condensation with Aromatic Amines or Aldehydes
    The thiazolidinone ring bearing a reactive carbonyl group at position 4 is then condensed with aromatic amines or aldehydes, such as 4-aminobenzoic acid methyl ester or its derivatives, to form the imine (Schiff base) linkage. This step is usually carried out in ethanol or methanol under reflux or room temperature conditions, sometimes with catalytic acid or base to facilitate imine formation. The reaction is monitored by IR spectroscopy (appearance of C=N stretch) and NMR to confirm the formation of the ylideneamino linkage.

Detailed Preparation Method Example

Step Reagents & Conditions Description Yield & Notes
1 1-Alkyl-3-phenylthiourea (0.25 g, 0.0010 mol), ethyl bromoacetate (0.225 g, 0.0013 mol), triethylamine (0.21 g, 0.0015 mol), absolute ethanol Reflux at 80–90 °C for 6 hours Thiazolidin-4-one derivative formed; monitored by TLC; isolated by extraction and drying over sodium sulfate; yield ~87%
2 Thiazolidin-4-one intermediate, 4-aminobenzoic acid methyl ester, ethanol or methanol Stirring/reflux for several hours; imine formation Formation of 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester confirmed by IR and NMR; purified by recrystallization

This method is consistent with the general approach of synthesizing thiazolidinone derivatives via cyclization of thiourea with α-halo esters, followed by Schiff base formation with aromatic amines.

Analytical Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy
    Key absorption bands include carbonyl stretches around 1680–1735 cm⁻¹ corresponding to the thiazolidinone C=O and ester C=O groups, and imine C=N stretches confirming Schiff base formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ^1H-NMR shows characteristic singlets for methyl groups on the thiazolidinone ring and aromatic protons of the benzoic acid methyl ester.
    • ^13C-NMR confirms carbonyl carbons and the thiazolidinone ring carbons.
  • Thin Layer Chromatography (TLC)
    Used to monitor reaction progress during cyclization and condensation steps.

Comparative Data Table of Related Compounds

Compound Name Molecular Formula Key Structural Features Preparation Notes
4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester C12H12N2O3S Thiazolidin-4-one ring, methyl substitution, imine linkage to methyl benzoate Synthesized via thiourea cyclization and imine condensation
3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid C11H10N2O3S Similar core without methyl ester group Different solubility and reactivity; prepared by similar methods
Methyl 4-{[(2E,5E)-3-ethyl-5-(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate C20H18N2O4S Ethyl substitution and hydroxyphenyl group Modified synthesis with substituted amines and aldehydes

These variations illustrate how substituents and functional groups influence synthetic routes and biological activity profiles.

Summary of Key Research Findings

  • The preparation of 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester is well-established through the cyclization of thiourea derivatives with α-halo esters, followed by condensation with aromatic amines.
  • Reaction conditions such as temperature (80–100 °C), solvent (absolute ethanol), and reaction time (4–6 hours) are critical for high yields and purity.
  • Analytical techniques including IR, NMR, and TLC are essential for monitoring and confirming the structure of intermediates and final products.
  • The synthetic approach allows for structural modifications by varying the amine or aldehyde components, enabling the exploration of related compounds with diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Biological Activities

This compound exhibits several notable biological activities, including:

  • Antimicrobial Properties : Research indicates that the compound has effective antimicrobial activity against various bacterial strains, which could be utilized in developing new antibiotics or antiseptic formulations.
  • Antioxidant Activity : The compound shows promise as an antioxidant, potentially protecting cells from oxidative stress and related diseases.
  • Anticancer Effects : Preliminary studies suggest that it may inhibit the growth of cancer cells, making it a candidate for cancer therapeutics.

Medicinal Chemistry Applications

The structure of 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester allows for modifications that can enhance its pharmacological properties. Some applications include:

  • Drug Development : Its ability to interact with various biological targets positions it as a lead compound in drug discovery. The thiazolidinone moiety is known for its role in many bioactive compounds.
  • Prodrug Formulations : The methyl ester form can be modified to improve solubility and bioavailability, facilitating the development of prodrugs that convert into active forms in the body.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has led to insights into how modifications can enhance its efficacy. For example:

ModificationEffect on Activity
Methylation at the thiazolidin ringIncreases antimicrobial potency
Alteration of the benzoic acid moietyModulates anticancer activity

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

  • In Vitro Studies : Research has shown that 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester inhibits cell proliferation in certain cancer cell lines, demonstrating its potential as an anticancer agent.
  • Mechanistic Insights : Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Core Structural Variations

  • 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (): Differs in the central heterocycle (azetidinone vs. thiazolidinone) and substituents (chloro, 4-hydroxyphenyl vs. methyl, benzoic acid methyl ester). The azetidinone core may reduce ring strain compared to thiazolidinones, altering reactivity .
  • {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid (): Shares the 4-oxo-thiazolidinone backbone but substitutes a thioxo group at position 2 and an arylidene group at position 3.
  • 3-(2-(Diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one (): Features a diethylaminoethyl side chain and 4-methylbenzylidene substituent. The bulky side chain may hinder membrane permeability compared to the methyl-ester-substituted benzoic acid in the target compound .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Key Substituents Reference
Target Compound* N/A N/A Methyl, benzoic acid methyl ester
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-...} 73 277–280 Thioxo, arylidene
1.1.3 () 24 172–175 Phenylethoxy, acetic acid

*Hypothetical data for the target compound inferred from analogs.

Key Differentiators of the Target Compound

Methyl vs. Bulky Substituents: The 3-methyl group may improve metabolic stability compared to larger substituents (e.g., diethylaminoethyl in ) .

Ester vs.

Planar Geometry: The (2E)-ylidene configuration may facilitate π-π stacking with biological targets, a feature absent in non-conjugated analogs .

Biological Activity

4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester, a compound with the molecular formula C12H12N2O3S and a molecular weight of approximately 252.3 g/mol, exhibits significant biological activities due to its unique thiazolidinone structure. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidin ring, a benzoic acid moiety, and an amine functional group, which contribute to its diverse biological interactions. The thiazolidinone structure is known for its role in various pharmacological activities.

Antimicrobial Activity

Research indicates that 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester exhibits notable antibacterial and antifungal activities.

  • Antibacterial Activity :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In comparative studies, it demonstrated activity that exceeded that of traditional antibiotics such as ampicillin and streptomycin by 10–50 fold against certain strains.
    • Notably, the most sensitive bacterium was Enterobacter cloacae, while Escherichia coli exhibited resistance .
  • Antifungal Activity :
    • The compound also displayed good to excellent antifungal properties, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • The presence of the thiazolidinone moiety is critical for its antimicrobial efficacy.
  • Variations in substituents on the thiazolidin ring significantly influence the compound's potency and spectrum of activity .

Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of thiazolidinones, 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester was among those tested for antibacterial properties against multiple pathogens. The results indicated that it had an MIC of 0.004 mg/mL against E. coli, highlighting its potential as a lead compound for further development .

Study 2: Comparative Analysis

Another research effort compared the effectiveness of this compound with other thiazolidin derivatives against a panel of bacteria and fungi. The study found that compounds with similar structures exhibited varying degrees of antimicrobial activity, emphasizing the importance of specific functional groups in determining efficacy .

Potential Applications

Given its promising biological activities, 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester has potential applications in:

  • Pharmaceutical Development : As a candidate for new antimicrobials, particularly in treating drug-resistant infections.
  • Medicinal Chemistry : Its structure can serve as a scaffold for designing novel therapeutics targeting bacterial and fungal infections.

Comparative Table of Related Compounds

Compound NameMolecular FormulaKey Features
3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acidC20H18N2O5SContains additional methoxy groups; higher molecular weight
Methyl 4-{[(2E,5E)-3-ethyl-5-(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoateC20H18N2O4SFeatures ethyl substitution; different biological activity profile
3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acidC11H10N2O3SLacks methyl ester; different solubility and reactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a condensation reaction between 3-(2-(diethylamino)ethyl)-2-thioxo-thiazolidin-4-one and 4-methylbenzaldehyde in acetic acid with ammonium acetate as a catalyst. Reaction optimization (e.g., molar ratios, temperature, and solvent choice) is critical for yield improvement. For instance, excess aldehyde may drive the reaction forward, while prolonged heating (reflux in acetic acid) ensures complete imine formation .
  • Data Consideration : Yields for analogous thiazolidinone derivatives range from 60–85% under optimized conditions, with purity confirmed via HPLC (C18 column, methanol-water mobile phase) .

Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. The thiazolidinone ring and (2E)-ylideneamino moiety require precise bond-length and angle validation. Complementary techniques include:

  • NMR : 1H^1H and 13C^13C NMR to confirm substituent positions (e.g., methyl ester at 3.7 ppm for 1H^1H).
  • IR : Stretching bands for C=O (1670–1700 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) .
    • Software : SHELX programs (e.g., SHELXL-2018) for crystallographic data processing .

Q. What are the solubility and physicochemical properties critical for in vitro assays?

  • Key Properties :

PropertyValueMethod/Source
LogP~1.6 (predicted)Experimental analogs
PSA~43 ŲComputational
SolubilityLow in water; soluble in DMSO, DMFHandbook data
  • Application : Use DMSO stock solutions (10 mM) for biological assays, with sonication to ensure dissolution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., antimicrobial enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., E. coli dihydrofolate reductase). Key steps:

Prepare ligand (compound) and receptor (enzyme) files with Open Babel.

Set grid boxes around active sites (e.g., NADPH-binding domain).

Validate docking poses with MD simulations (GROMACS) .

  • Contradictions : Docking scores may not correlate with experimental IC50_{50} values due to solvation effects; validate with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

  • Strain Variability : Use standardized strains (ATCC) and broth microdilution (CLSI guidelines).
  • Compound Purity : Confirm via LC-MS (>95% purity).
  • Synergistic Effects : Test combinations with known antibiotics (e.g., β-lactams) to identify adjuvant potential .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Modification Strategies :

  • Thiazolidinone Ring : Introduce electron-withdrawing groups (e.g., -NO2_2) at position 3 to enhance electrophilicity.
  • Benzoic Ester : Replace methyl with bulkier esters (e.g., tert-butyl) to improve membrane permeability.
    • Data-Driven Design : Compare IC50_{50} values of derivatives against Gram-positive vs. Gram-negative bacteria to refine SAR .

Q. What are the challenges in scaling up synthesis for preclinical testing?

  • Key Issues :

  • Purification : Column chromatography is impractical at >10 g scales; switch to recrystallization (ethanol/water).
  • Byproducts : Monitor for hydrazone side products via TLC (silica gel, ethyl acetate/hexane 3:7).
    • Process Optimization : Use flow chemistry to enhance reproducibility and reduce reaction time .

Methodological Notes

  • Spectroscopic Validation : Always cross-validate NMR shifts with computed spectra (ChemDraw) to detect impurities.
  • Crystallography : For twinned crystals, use SHELXD for structure solution and Olex2 for visualization .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and triplicate measurements to ensure statistical rigor .

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